molecular formula C10H8N4O3 B2893455 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 878733-17-6

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid

Cat. No.: B2893455
CAS No.: 878733-17-6
M. Wt: 232.199
InChI Key: QTYMACYWBRSZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring fused with a benzoic acid moiety

Scientific Research Applications

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid has a wide range of applications in scientific research:

Future Directions

The future directions for the research and application of 1,2,4-triazine derivatives are promising. They might be suitable as antiviral and anti-infective drugs . Furthermore, the development of new high performing explosive materials requires walking a fine line between performance and sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid with a triazine derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazine ring to its dihydro form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is unique due to its specific combination of a triazine ring and a benzoic acid moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-8-5-11-14-10(13-8)12-7-3-1-6(2-4-7)9(16)17/h1-5H,(H,16,17)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYMACYWBRSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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